molecular formula C9H13ClFN B1447969 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 1375068-38-4

2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1447969
CAS No.: 1375068-38-4
M. Wt: 189.66 g/mol
InChI Key: NYNJPLSUFZPVKJ-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a fluorinated aromatic amine with the molecular formula C₉H₁₂FN·HCl and a molecular weight of 189.66 g/mol . Its IUPAC name reflects its substitution pattern: a fluorine atom at the para-position (C4) and a methyl group at the meta-position (C3) on the benzene ring, with an ethylamine side chain at C1. The hydrochloride salt form enhances stability and solubility for research applications.

Key identifiers include:

Property Value/Descriptor
SMILES CC1=C(C=CC(=C1)CCN)F.Cl
InChI InChI=1S/C₉H₁₂FN.ClH/c1-7-6-8(4-5-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H
CAS Number 1375068-38-4
PubChem CID 71758225
Synonyms 4-Fluoro-3-methylphenethylamine hydrochloride

The planar aromatic ring and electron-withdrawing fluorine substituent influence its electronic properties, while the methyl group introduces steric effects.

Position within Phenethylamine Derivative Framework

This compound belongs to the substituted phenethylamine class, characterized by a benzene ring linked to an ethylamine side chain. Unlike simpler phenethylamines (e.g., dopamine or tyramine), its structure features dual functionalization:

  • Fluorine at C4: Enhances lipophilicity and metabolic stability.
  • Methyl at C3: Modulates steric interactions and electron density.

Comparative analysis with parent phenethylamine:

Feature Phenethylamine 2-(4-Fluoro-3-methylphenyl)ethan-1-amine
Molecular Formula C₈H₁₁N C₉H₁₂FN
Substituents None 4-Fluoro, 3-methyl
LogP (Predicted) 1.14 2.38
Aromatic Ring Electronics Electron-rich Electron-deficient (due to -F)

Such modifications align with trends in medicinal chemistry to optimize bioavailability and target binding.

Historical Context in Organic Chemistry Research

The synthesis of fluorinated phenethylamines emerged prominently in the late 20th century, driven by advances in nucleophilic fluorination and catalytic C–H activation. While this compound itself was first cataloged in 2012, its development parallels broader efforts to exploit fluorine’s unique properties:

  • 1960s–1980s : Friedel-Crafts alkylation and Swarts reactions enabled early fluorinated aromatic intermediates.
  • 2000s–Present : Transition metal catalysis (e.g., Pd, Cu) refined regioselective fluorination, allowing precise substitution patterns.

This compound’s design likely originated from structure-activity relationship (SAR) studies on psychoactive phenethylamines, where fluorination was found to modulate serotonin receptor affinity.

Significance in Fluorinated Aromatic Compound Studies

Fluorine’s electronegativity and small atomic radius make it pivotal in aromatic systems:

  • Electronic Effects : The C–F bond withdraws electron density, stabilizing the aromatic ring via negative hyperconjugation . This increases resistance to electrophilic substitution, as seen in reduced reactivity toward nitration or sulfonation.
  • Lipophilicity : Fluorine enhances membrane permeability, making the compound a candidate for central nervous system (CNS) drug prototypes.
  • Metabolic Stability : Fluorination blocks cytochrome P450-mediated oxidation at the para-position, prolonging half-life.

Comparative data on fluorinated vs. non-fluorinated analogs:

Property 2-(4-Fluoro-3-methylphenyl)ethan-1-amine 3-Methylphenethylamine
Aromatic Ring HOMA Index 0.989 0.992
LogP 2.38 1.89
Metabolic Half-Life (in vitro) 6.7 h 2.1 h

These attributes underscore its utility in probing fluorinated aromatic systems’ physicochemical and biological behaviors.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-6-8(4-5-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNJPLSUFZPVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-38-4
Record name 2-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride
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Preparation Methods

Reductive Amination from 4-Fluoro-3-methylbenzaldehyde

  • Starting Material: 4-Fluoro-3-methylbenzaldehyde
  • Key Reaction: Reductive amination with ammonia or amine sources to introduce the ethanamine side chain.
  • Typical Conditions: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under controlled pH to avoid over-reduction.
  • Notes: Industrial scale synthesis often employs continuous flow reactors and automated platforms to optimize yield and purity.

Alternative Synthetic Approach via Substituted Ethylamines

  • Some patents describe synthetic sequences involving cyclopropyl intermediates and thiazole derivatives where the 2-(4-fluoro-3-methylphenyl)ethan-1-amine moiety is a key intermediate or salt form (e.g., crystalline hydrochloride salt).
  • These methods involve multi-step synthesis including halogenation, amination, and salt formation stages to obtain crystalline forms with high purity suitable for pharmaceutical applications.

Reaction Conditions and Yields

Method Reaction Conditions Yield (%) Notes
Reductive amination 4-fluoro-3-methylbenzaldehyde, NaBH3CN, mild acidic pH, room temp to 50°C, several hours 70-85 Optimized for high purity; continuous flow reactors used industrially
Amine salt formation (HCl salt) Treatment of free amine with HCl in organic solvent, room temp to mild heating >90 Crystallization from solvents like ethanol or ethyl acetate to obtain hydrochloride salt
Multi-step synthesis from cyclopropyl intermediates Multi-step: halogenation, amination, cyclopropylation, salt formation; temp ranges 20-80°C 40-60 Used in pharmaceutical patent processes, yields vary depending on step optimization

Purification and Characterization

  • Purification: Silica gel column chromatography and crystallization are common methods to purify the free amine and its hydrochloride salt.
  • Crystallization Solvents: Ethanol, ethyl acetate, or mixtures with hexane are preferred for salt crystallization.
  • Characterization: NMR (1H, 13C), MS, and elemental analysis confirm structure and purity. Crystalline hydrochloride salts show distinct melting points and enhanced stability.

Detailed Research Findings and Notes

  • The hydrochloride salt form of 2-(4-Fluoro-3-methylphenyl)ethan-1-amine exhibits improved stability and handling properties compared to the free base, making it preferred for pharmaceutical applications.
  • Industrial synthesis emphasizes reaction scalability and reproducibility, often employing continuous flow chemistry to maintain consistent quality and yield.
  • The presence of fluorine and methyl substituents on the phenyl ring influences the electronic properties and reactivity of the amine, which requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Step Description Typical Reagents/Conditions Yield Range Reference
1. Starting Material 4-Fluoro-3-methylbenzaldehyde Commercially available N/A
2. Reductive Amination Reductive amination with ammonia or amine source NaBH3CN or catalytic hydrogenation, mild acid pH 70-85%
3. Salt Formation Formation of hydrochloride salt HCl in ethanol or ethyl acetate >90%
4. Purification Chromatography and crystallization Silica gel column, recrystallization solvents High purity
5. Alternative Routes Multi-step synthesis including cyclopropyl intermediates Halogenation, amination, salt formation 40-60%

Biological Activity

2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound's structural characteristics, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, suggest it may interact with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula for this compound is C9H12ClFN. The compound features an ethylamine backbone with a para-fluoro and meta-methyl substitution on the phenyl ring. These modifications are crucial as they influence the compound's lipophilicity, binding affinity, and overall biological activity.

Research indicates that this compound may function as an agonist or antagonist for specific neurotransmitter receptors. The exact mechanism involves modulation of receptor activity, which can lead to various physiological responses. For instance, it may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and neuropsychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to several receptor types. For example, it has shown promising results in modulating trace amine-associated receptor 1 (TAAR1), which is implicated in mood disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µM .

Case Study 1: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of this compound revealed its potential in alleviating symptoms associated with anxiety and depression in animal models. The compound was administered in varying doses, resulting in significant behavioral changes indicative of anxiolytic properties .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against a range of pathogens. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesKey Differences
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amineMethoxy group instead of methylAlters electronic properties
1-(4-Fluoro-3-propoxyphenyl)ethan-1-aminePropoxy group instead of methylChanges solubility and reactivity
1-(3-Fluoro-4-methylphenyl)ethan-1-amineFluorine and methyl groups positioned differentlyDifferent reactivity due to substitution pattern

This comparison highlights how subtle changes in functional groups can significantly affect biological activity and interactions with molecular targets.

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several research domains:

  • Pharmacological Research:
    • Research indicates that 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride may act as an agonist or antagonist for neurotransmitter receptors, particularly in the dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders and neuropsychiatric conditions .
  • Antimicrobial Activity:
    • Preliminary studies have demonstrated moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
  • Neuropharmacological Effects:
    • Case studies have indicated its efficacy in alleviating symptoms of anxiety and depression in animal models, suggesting its potential as an anxiolytic agent .
  • Analytical Chemistry:
    • The compound can be utilized as a standard reference material for analytical methods aimed at detecting similar phenethylamine derivatives in biological samples.

Synthesis and Production

Synthesis Methods:
The synthesis of this compound typically involves:

  • Fluorination: Introduction of the fluorine atom into the aromatic ring.
  • Alkylation: Formation of the ethanamine side chain.
  • Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

These steps require careful control of reaction conditions to ensure high yield and purity .

Industrial Production:
For large-scale production, automated reactors are employed to optimize efficiency, safety, and cost-effectiveness. Key considerations include raw material selection, reaction conditions, and purification methods .

Receptor Interactions:
In vitro studies have shown that this compound exhibits significant binding affinity to various receptor types, particularly trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation .

Antimicrobial Studies:
The compound's antimicrobial efficacy was assessed against multiple pathogens, indicating potential therapeutic applications in treating infections caused by resistant strains .

Case Study 1: Neuropharmacological Effects

A study demonstrated that administering varying doses of the compound resulted in significant behavioral changes in animal models, indicative of its anxiolytic properties. This highlights its potential role in treating anxiety disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's ability to inhibit bacterial growth effectively. The results suggest its potential use as a therapeutic agent against infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Substituent Variations on the Phenyl Ring

The target compound’s substituents (4-fluoro, 3-methyl) are distinct from analogs with methoxy, nitro, or chloro groups. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Features
2-(4-Fluoro-3-methylphenyl)ethan-1-amine HCl C₉H₁₂ClFN 203.66 4-F, 3-CH₃ Phenyl-ethylamine
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) C₁₁H₁₈ClNO₂ 231.72 2,5-(OCH₃)₂, 4-CH₃ Methoxy-rich phenyl-ethylamine
2-(3,4-Methylenedioxyphenyl)ethylamine HCl C₉H₁₂ClNO₂ 215.65 3,4-OCH₂O- Methylenedioxy bicyclic structure
2-(4-Fluorophenoxy)ethan-1-amine HCl C₈H₁₀ClFNO 203.62 4-F (phenoxy linker) Phenoxy-ethylamine
2-(2-Chloro-3-fluorophenyl)ethan-1-amine HCl C₈H₉Cl₂FN 210.07 2-Cl, 3-F Halogenated phenyl-ethylamine

Key Observations :

  • Electron Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) in the target compound create a balanced electronic profile. Methoxy groups (e.g., 2C-D ) enhance electron density, while nitro or chloro substituents (e.g., 2-(2,5-dimethoxy-4-nitrophenyl) ) increase electrophilicity.
  • Linker Variations: Phenoxy-linked analogs (e.g., ) exhibit distinct conformational flexibility compared to phenyl-ethylamines.

Pharmacological Implications

  • Serotonin Receptor Affinity: Methoxy-substituted phenylalkylamines (e.g., 2C-D ) are known serotonin receptor agonists. The target compound’s fluorine and methyl groups may alter binding kinetics due to reduced electron density and steric effects.
  • Dopaminergic Activity : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl ) highlights the importance of catechol hydroxyl groups for dopaminergic activity, which the target compound lacks.
  • NMDA Receptor Modulation : Analogs like 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine may interact with NMDA receptors, suggesting that substituent bulk and polarity influence receptor selectivity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

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